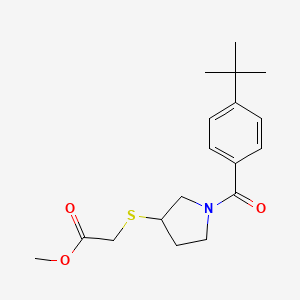

Methyl 2-((1-(4-(tert-butyl)benzoyl)pyrrolidin-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as the one in the requested compound, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications

Metabolic Pathway Elucidation

Compounds featuring tert-butyl groups, similar to the one , have been studied for their metabolic pathways, particularly how they are processed by enzymes such as cytochrome P450s. For example, research on the metabolism of CP-533,536, a compound with a tert-butyl group, by human liver microsomes and cytochrome P450 isoforms highlights the importance of understanding how such structures are biotransformed. These studies are crucial for drug development and toxicology (C. Prakash et al., 2008).

Polymerization Catalysts

The use of pyrrolidinone and related structures as electron-pair donors in polymerization processes, for creating linear living polyisobutylenes, showcases the utility of these functional groups in synthetic chemistry. This application is fundamental in developing new materials with tailored properties (G. Pratap & J. P. Heller, 1992).

Synthesis of Novel Organic Compounds

Research into the synthesis of triazolopyridine and pyridine–pyrazole hybrid derivatives from pyridine derivatives, including those with thio groups, indicates the vast potential of these compounds in medicinal chemistry. These studies often target the development of new therapeutic agents with antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

Catalysis and Oxidation Reactions

The catalytic potential of tert-butyl groups in oxidation reactions, such as the bismuth-catalyzed oxidation of alkyl and cycloalkyl arenes to ketones or substituted benzoic acids, demonstrates the chemical versatility and utility of these moieties in organic synthesis and industrial chemistry (Yannick Bonvin et al., 2005).

Computational and Spectroscopic Studies

Compounds with benzoyl and pyridyl groups have been the subject of computational and solvatochromic studies to understand their structural and electronic properties. Such research is foundational for designing molecules with specific optical and electronic characteristics, relevant in materials science and molecular engineering (Ana Cezarina Morosanu et al., 2018).

Mechanism of Action

Target of Action

For instance, the pyrrolidine ring, a feature of this compound, is a common structure in many biologically active compounds .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. For instance, the pyrrolidine ring in this compound might interact with its target through various types of chemical bonds, leading to changes in the target’s function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and various infectious diseases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the pyrrolidine ring might influence how well the compound is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it inhibits a particular enzyme, it might slow down a specific biochemical reaction, leading to changes in cell function .

Properties

IUPAC Name |

methyl 2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-18(2,3)14-7-5-13(6-8-14)17(21)19-10-9-15(11-19)23-12-16(20)22-4/h5-8,15H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDYRWAIMOIHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline](/img/structure/B2977732.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2977746.png)

![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/no-structure.png)